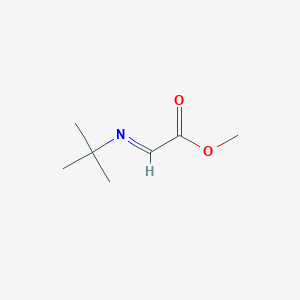![molecular formula C8H13NS B14314816 2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile CAS No. 116233-35-3](/img/structure/B14314816.png)
2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile is an organic compound with a unique structure that includes a nitrile group and a tert-butylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile typically involves the reaction of tert-butylthiol with an appropriate alkylating agent, followed by the introduction of the nitrile group. One common method involves the use of tert-butylthiol and an alkyl halide in the presence of a base to form the tert-butylsulfanyl intermediate. This intermediate is then reacted with a nitrile-containing compound under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds or coordinate with metal ions, while the tert-butylsulfanyl group can participate in redox reactions or act as a leaving group in substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylthiol: Contains a similar tert-butylsulfanyl group but lacks the nitrile functionality.
2-Methyl-2-propanethiol: Similar structure but with a different alkyl group.
tert-Butylsulfonyl compounds: Contain a sulfonyl group instead of a sulfanyl group.
Uniqueness
2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile is unique due to the combination of its tert-butylsulfanyl and nitrile groups, which confer distinct chemical reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in organic synthesis and other fields.
Propiedades
| 116233-35-3 | |
Fórmula molecular |
C8H13NS |
Peso molecular |
155.26 g/mol |
Nombre IUPAC |
2-(tert-butylsulfanylmethyl)prop-2-enenitrile |
InChI |
InChI=1S/C8H13NS/c1-7(5-9)6-10-8(2,3)4/h1,6H2,2-4H3 |
Clave InChI |
GFLZUQMZRKYNOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SCC(=C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)


![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)


